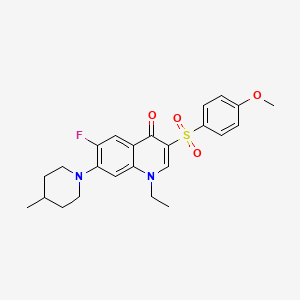

1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one

Description

The compound 1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one (CAS: 892772-69-9) is a quinolin-4(1H)-one derivative with the molecular formula C24H27FN2O4S and a molecular weight of 458.548 g/mol . Its structure features:

- A quinolin-4(1H)-one core substituted at positions 1, 3, 6, and 5.

- 1-Ethyl group: Enhances lipophilicity and metabolic stability.

- 6-Fluoro substituent: Common in bioactive quinolones for improved binding affinity.

- 3-((4-Methoxyphenyl)sulfonyl) group: Electron-donating methoxy group may influence solubility and target interaction.

- 7-(4-Methylpiperidin-1-yl) group: A six-membered amine ring contributing to steric and electronic properties.

Properties

IUPAC Name |

1-ethyl-6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-(4-methylpiperidin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O4S/c1-4-26-15-23(32(29,30)18-7-5-17(31-3)6-8-18)24(28)19-13-20(25)22(14-21(19)26)27-11-9-16(2)10-12-27/h5-8,13-16H,4,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEGTAOMQMXFQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of Substituents: The ethyl, fluoro, methoxyphenylsulfonyl, and methylpiperidinyl groups are introduced through various substitution reactions. For example, the fluoro group can be introduced via electrophilic fluorination, while the methoxyphenylsulfonyl group can be added through sulfonylation reactions.

Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. The quinoline derivatives have been shown to inhibit specific protein kinases involved in cancer cell proliferation. For instance, compounds similar to 1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Properties

Quinoline derivatives are recognized for their antimicrobial activities. This compound has been tested against a range of bacterial strains, showing promising results in inhibiting growth. The modification of the quinoline ring system with sulfonyl and piperidine groups has been associated with enhanced antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Inflammation plays a critical role in numerous diseases, including autoimmune disorders and chronic inflammatory conditions. Research indicates that quinoline derivatives can modulate inflammatory pathways. The specific compound under discussion may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, thus offering therapeutic potential for inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of similar quinoline derivatives demonstrated that these compounds could significantly reduce cell viability in breast cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival .

Case Study 2: Antimicrobial Testing

In a comparative study of various quinoline derivatives, 1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics. This suggests its potential utility in treating resistant infections .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinolin-4(1H)-one derivatives exhibit diverse bioactivities depending on substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Molecular Comparison

Key Structural Variations and Implications

a) Sulfonyl Group Modifications

- 4-Methoxyphenylsulfonyl (Target) : The methoxy group’s electron-donating nature may improve solubility and hydrogen-bonding interactions compared to electron-withdrawing groups like chlorine (e.g., 892774-81-1) .

b) Amine Substituent Differences

- 4-Methylpiperidinyl (Target) : The six-membered ring with a methyl group balances basicity and steric effects. Analogs with piperazinyl (75001-82-0) offer additional hydrogen-bonding sites but may increase polarity .

- Pyrrolidinyl (e.g., 892778-63-1): A five-membered ring reduces steric bulk, possibly enhancing binding to compact active sites .

c) Halogen and Core Modifications

- 6-Fluoro vs. 6,8-Dibromo : Fluorine’s small size and high electronegativity optimize target binding, while bromine increases molecular weight and may alter pharmacokinetics .

Biological Activity

1-Ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a quinoline scaffold with several substituents that may influence its biological properties:

- Ethyl Group at position 1

- Fluoro Group at position 6

- Methoxyphenylsulfonyl Group at position 3

- Methylpiperidinyl Group at position 7

This unique structure may contribute to its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Properties

- Anti-inflammatory Effects

- Antimicrobial Activity

Anticancer Properties

Recent studies have highlighted the anticancer potential of the compound. In vitro assays demonstrated that it induces apoptosis in cancer cell lines, such as MCF7 (breast cancer) and U87 (glioblastoma) cells. The compound showed an IC50 value of approximately 25.72 ± 3.95 μM, indicating a moderate potency in inhibiting cancer cell proliferation .

Case Study: Tumor Growth Inhibition

In vivo experiments conducted on tumor-bearing mice revealed that administration of the compound significantly suppressed tumor growth compared to control groups. This suggests its potential as an effective anticancer agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies reported an IC50 of 3.11 ± 0.41 μM for COX-2 inhibition, showcasing its potential as an anti-inflammatory drug candidate .

Antimicrobial Activity

Preliminary tests indicate that the compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

The biological activity of 1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one is likely mediated through several mechanisms:

- Apoptosis Induction: The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition: It inhibits key enzymes involved in inflammation and cancer progression, such as COX and PI3K.

- Cell Membrane Disruption: Its antimicrobial effects may stem from its ability to disrupt bacterial membranes.

Research Findings and Data Tables

Q & A

Basic: What synthetic routes are reported for synthesizing this quinolinone derivative, and what are their key optimization challenges?

Methodological Answer:

The synthesis typically involves multi-step heterocyclic chemistry, including:

- Quinolinone core formation : Cyclization of substituted anilines with β-keto esters under acidic conditions .

- Sulfonylation : Introduction of the 4-methoxyphenylsulfonyl group via nucleophilic substitution or coupling reactions.

- Piperidinyl substitution : Alkylation or SNAr reactions to introduce the 4-methylpiperidin-1-yl group at position 7.

Key Challenges : - Regioselectivity : Ensuring fluorination at position 6 and avoiding byproducts during sulfonylation .

- Solvent Compatibility : Polar aprotic solvents (e.g., DMF) may degrade sensitive intermediates; optimized conditions are critical .

Basic: Which spectroscopic techniques are most effective for characterizing the sulfonyl and piperidinyl substituents?

Methodological Answer:

- FT-IR : Confirms sulfonyl group via S=O stretching vibrations (~1350–1300 cm⁻¹ and ~1160–1120 cm⁻¹) .

- ¹H/¹³C NMR :

- Piperidinyl protons : Multiplets in δ 1.2–2.8 ppm (4-methylpiperidin-1-yl CH₂ and CH groups) .

- Sulfonyl aromatic protons : Distinct doublets for para-substituted 4-methoxyphenyl (δ 7.6–7.8 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 501.18) and fragmentation patterns .

Advanced: How can DFT calculations predict electronic properties and reactive sites in this compound?

Methodological Answer:

- HOMO-LUMO Analysis : Identifies electron-rich regions (e.g., quinolinone carbonyl) as nucleophilic sites and electron-deficient sulfonyl groups as electrophilic centers .

- Molecular Electrostatic Potential (MEP) : Maps charge distribution to predict binding affinity with biological targets (e.g., enzymes) .

- Transition State Modeling : Simulates reaction pathways for substituent modifications (e.g., fluorination kinetics) .

Advanced: What experimental design considerations are critical for evaluating environmental fate and ecotoxicological impacts?

Methodological Answer:

- Partitioning Studies : Measure log P (octanol-water) to assess bioaccumulation potential .

- Degradation Pathways : Use HPLC-MS to identify photolytic/hydrolytic byproducts under simulated environmental conditions .

- Toxicity Assays :

- Acute/Chronic Exposure : Daphnia magna or algal growth inhibition tests at varying concentrations (0.1–100 mg/L) .

- Trophic Transfer : Model food-chain accumulation using compartmental analysis .

Advanced: How can researchers resolve contradictions in biological activity data between this compound and analogs (e.g., APQ13)?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 6-fluoro vs. 6-methyl in APQ13) using dose-response curves .

- Target-Specific Assays : Conduct kinase inhibition or receptor-binding studies to isolate mechanistic differences .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile variability in reported IC₅₀ values across studies .

Advanced: What methodological approaches are recommended for crystallographic refinement using SHELX software?

Methodological Answer:

- Data Collection : High-resolution (≤ 1.0 Å) X-ray diffraction data to resolve disorder in the piperidinyl group .

- Twinning Correction : Use SHELXL’s TWIN and BASF commands for twinned crystals .

- Disorder Modeling : Split occupancy refinement for flexible 4-methylpiperidin-1-yl moiety .

- Validation : Check R-factor convergence (< 5%) and ADDSYM for missed symmetry .

Basic: What are the best practices for ensuring compound purity during synthesis?

Methodological Answer:

- Chromatographic Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate >98% pure product .

- Thermogravimetric Analysis (TGA) : Monitor thermal stability during lyophilization to prevent decomposition .

- Elemental Analysis : Validate stoichiometry (C, H, N, S) within ±0.3% of theoretical values .

Advanced: How can in silico docking studies be integrated with experimental data to elucidate mechanism of action?

Methodological Answer:

- Target Selection : Prioritize kinases or DNA topoisomerases based on structural homology to fluoroquinolone analogs .

- Docking Workflow :

- Protein Preparation : Optimize PDB structures (e.g., 1KZN for topoisomerase II) using AutoDock Tools .

- Binding Affinity : Compare docking scores (ΔG) with experimental IC₅₀ values .

- Validation : Mutagenesis studies (e.g., Ala-scanning) to confirm predicted binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.